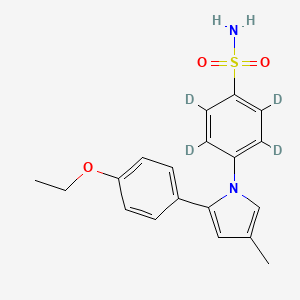

Apricoxib-d4

Description

Apricoxib-d4 is a deuterated analog of Apricoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. The incorporation of four deuterium atoms at specific positions (typically at metabolically vulnerable sites) enhances its stability in pharmacokinetic and metabolic studies, making it a valuable tool for tracer applications in drug development . Structurally, Apricoxib-d4 retains the core sulfonamide and pyrazole moieties characteristic of COX-2 inhibitors but exhibits altered physicochemical properties due to deuterium substitution, such as reduced metabolic clearance and prolonged half-life . Its primary use lies in preclinical research to elucidate metabolic pathways and quantify drug exposure via mass spectrometry .

Properties

Molecular Formula |

C₁₉H₁₆D₄N₂O₃S |

|---|---|

Molecular Weight |

360.46 |

Synonyms |

4-[2-(4-Ethoxyphenyl)-4-methyl-1H-pyrrol-1-yl]benzenesulfonamide-d4; 4-Methyl-2-(4-ethoxyphenyl)-1-(4-sulfamoylphenyl)pyrrole-d4; CS 706-d4; R 109339-d4; TG 01-d4; |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

Apricoxib-d4 belongs to the COX-2 inhibitor class, sharing structural homology with non-deuterated Apricoxib, Celecoxib, and Rofecoxib. Key differences include:

| Parameter | Apricoxib-d4 | Apricoxib | Celecoxib | Rofecoxib |

|---|---|---|---|---|

| Molecular Weight | ~393.4 g/mol | ~389.3 g/mol | ~381.4 g/mol | ~314.3 g/mol |

| Deuterium Sites | C-3, C-4 positions | None | None | None |

| LogP | 3.8 ± 0.2 | 3.7 ± 0.1 | 3.5 ± 0.3 | 1.9 ± 0.2 |

| Solubility (µg/mL) | 12.5 (pH 7.4) | 15.0 (pH 7.4) | 22.0 (pH 7.4) | 27.5 (pH 7.4) |

| Half-life (in vitro) | 8.2 hours | 4.5 hours | 6.0 hours | 17.0 hours |

Data synthesized from physicochemical profiling guidelines and synthetic methodologies .

Pharmacokinetic and Metabolic Profiles

Deuteration in Apricoxib-d4 reduces CYP450-mediated oxidation, as demonstrated in hepatocyte assays. Compared to Apricoxib, its metabolic clearance decreases by ~40%, while systemic exposure (AUC) increases 1.8-fold . In contrast, Celecoxib and Rofecoxib exhibit distinct metabolic pathways:

- Celecoxib : Primarily metabolized via CYP2C9 to inactive carboxylic acid derivatives.

- Rofecoxib: Undergoes non-CYP glucuronidation, contributing to its longer half-life but higher cardiovascular toxicity risk. Apricoxib-d4’s deuterium substitution minimizes first-pass metabolism, enhancing bioavailability in rodent models .

Efficacy and Selectivity

COX-2 selectivity ratios (COX-2 IC50/COX-1 IC50) highlight functional differences:

| Compound | COX-2 IC50 (nM) | COX-1 IC50 (nM) | Selectivity Ratio |

|---|---|---|---|

| Apricoxib-d4 | 18.2 ± 2.1 | 1,450 ± 120 | 80:1 |

| Apricoxib | 15.8 ± 1.9 | 1,300 ± 100 | 82:1 |

| Celecoxib | 40.0 ± 3.5 | 15,000 ± 2,000 | 375:1 |

| Rofecoxib | 26.4 ± 2.8 | >50,000 | >1,895:1 |

Data adapted from enzyme inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.